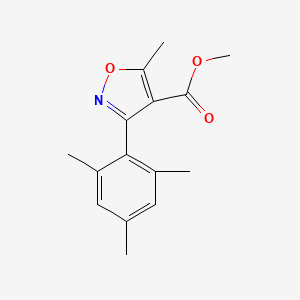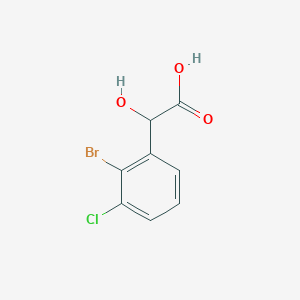
2-Bromo-3-chloromandelic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-chloromandelic acid: is an organic compound that belongs to the class of alpha-hydroxy acids It is characterized by the presence of both bromine and chlorine atoms attached to the aromatic ring, along with a hydroxyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-chloromandelic acid typically involves the bromination and chlorination of mandelic acid. One common method is the bromination of mandelic acid using N-bromosuccinimide (NBS) under aqueous conditions at room temperature . The reaction is regioselective, leading to the formation of the desired bromo derivative. Subsequently, the chlorination can be achieved using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: 2-Bromo-3-chloromandelic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-Bromo-3-chlorobenzoic acid or 2-Bromo-3-chlorobenzaldehyde.
Reduction: Formation of 2-Bromo-3-chlorophenylethanol.
Substitution: Formation of derivatives with various functional groups replacing the halogens.
科学的研究の応用
2-Bromo-3-chloromandelic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-chloromandelic acid involves its interaction with specific molecular targets. The presence of both bromine and chlorine atoms can enhance its reactivity and binding affinity to certain enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
類似化合物との比較
- 2-Bromo-3-chlorobenzoic acid
- 2-Bromo-3-chlorobenzaldehyde
- 2-Bromo-3-chlorophenylethanol
Comparison: 2-Bromo-3-chloromandelic acid is unique due to the presence of both a hydroxyl group and a carboxylic acid group on the same carbon atom, which is not common in the similar compounds listed above. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C8H6BrClO3 |
|---|---|
分子量 |
265.49 g/mol |
IUPAC名 |
2-(2-bromo-3-chlorophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H6BrClO3/c9-6-4(7(11)8(12)13)2-1-3-5(6)10/h1-3,7,11H,(H,12,13) |
InChIキー |
YSDFWROGCPNVJM-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)Br)C(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


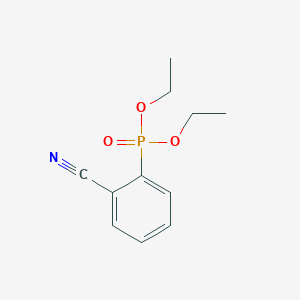

![N-[3-(6-Phenyldibenzo[b,d]furan-4-yl)phenyl]naphthalen-1-amine](/img/structure/B13688085.png)
![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)
![6-Oxa-2-thiaspiro[4.5]decan-9-ol](/img/structure/B13688095.png)

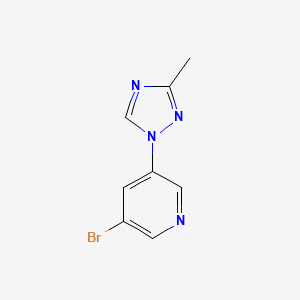

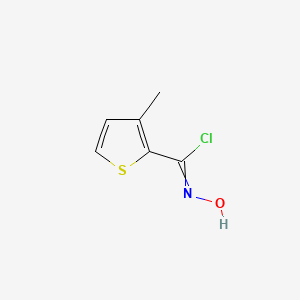

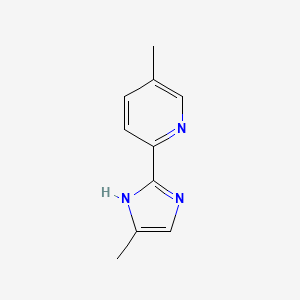
![3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid](/img/structure/B13688130.png)
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
